JWH-250 5-Hydroxypentyl

Description

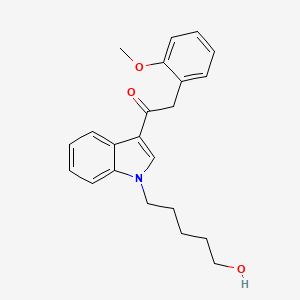

Structure

3D Structure

Properties

IUPAC Name |

1-[1-(5-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-26-22-12-6-3-9-17(22)15-21(25)19-16-23(13-7-2-8-14-24)20-11-5-4-10-18(19)20/h3-6,9-12,16,24H,2,7-8,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAGHVHOGRTTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017743 | |

| Record name | JWH-250 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-83-4 | |

| Record name | JWH-250 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

pharmacological profile of JWH-250 5-hydroxypentyl

An In-Depth Technical Guide to the Pharmacological Profile of JWH-250 5-Hydroxypentyl

Abstract

This technical guide provides a comprehensive analysis of the , a primary and biologically significant metabolite of the synthetic cannabinoid JWH-250. JWH-250, a member of the phenylacetylindole class, is a potent agonist at both cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Its extensive metabolism, primarily through hydroxylation of its N-pentyl chain, results in the formation of active metabolites that are crucial for understanding its complete toxicological and physiological impact. This document elucidates the metabolic transformation of JWH-250, details the receptor binding and functional activity of its 5-hydroxypentyl metabolite by drawing upon established principles for synthetic cannabinoid metabolites, and outlines the analytical methodologies essential for its detection and characterization. The central thesis is that this compound is not an inert catabolite but a pharmacologically active entity that likely contributes significantly to the overall effects observed after consumption of the parent compound.[2][3]

Introduction: The Evolving Landscape of Synthetic Cannabinoids

JWH-250, or (1-pentyl-3-(2-methoxyphenylacetyl)indole), was originally synthesized by Dr. John W. Huffman as a research tool to explore the endocannabinoid system.[1] It belongs to the phenylacetylindole family, distinguishing it from earlier naphthoylindole compounds.[1][4] Like many synthetic cannabinoid receptor agonists (SCRAs), JWH-250 has been identified as an active component in "herbal smoking blends," leading to its classification as a Schedule I controlled substance in the United States and other jurisdictions.[1]

The pharmacological evaluation of SCRAs is complicated by their extensive and rapid metabolism. Unlike many pharmaceuticals where metabolism leads to inactivation and excretion, the biotransformation of SCRAs often yields metabolites that retain significant biological activity.[3][5] Therefore, a thorough understanding of the parent drug's effects necessitates a parallel investigation into its primary metabolites. This guide focuses specifically on the N-5-hydroxypentyl metabolite of JWH-250, a key product of Phase I metabolism that serves as a crucial marker for consumption and a contributor to the overall pharmacological effect.[6][7]

Metabolic Biotransformation of JWH-250

The metabolic fate of JWH-250 in vivo is primarily governed by oxidative processes mediated by cytochrome P450 (CYP) enzymes in the liver.[5] The N-pentyl chain is a primary site for these modifications.

Phase I Metabolism: The principal metabolic pathway is the monohydroxylation of the N-alkyl pentyl chain.[5] This can occur at various positions, but hydroxylation at the 4th and 5th (terminal) carbons are common, yielding JWH-250 N-(4-hydroxypentyl) and JWH-250 N-(5-hydroxypentyl), respectively.[8][9] Further oxidation of the terminal hydroxyl group can lead to the formation of a pentanoic acid metabolite (JWH-250 N-5-carboxypentyl).[8]

Phase II Metabolism: Following hydroxylation, the Phase I metabolites undergo conjugation, most commonly glucuronidation.[5] This process, facilitated by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the hydroxyl group, increasing the water solubility of the metabolite and facilitating its excretion in urine.[5][10] The detection of these glucuronide conjugates is a cornerstone of urinary analysis for JWH-250 consumption.[11]

Pharmacological Profile: An Active Metabolite

While specific binding and activity data for this compound are not extensively published, a robust pharmacological profile can be constructed based on authoritative studies of closely related SCRA metabolites.[2][3]

Receptor Binding Affinity

Receptor binding assays determine the affinity (Ki) of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The parent compound, JWH-250, is a high-affinity ligand for both cannabinoid receptors.

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Source |

| JWH-250 | 11 | 33 | [1] |

| JWH-250 | 110 | - | [12] |

Note: Discrepancies in Ki values across studies are common and can result from different experimental conditions and assay types.

For the This compound metabolite , studies on a range of other synthetic cannabinoids have demonstrated that hydroxylation of the pentyl chain generally leads to a reduction in binding affinity for both CB1 and CB2 receptors.[2] However, despite this reduction, the affinity often remains in the potent nanomolar range, sufficient to elicit significant physiological effects.[3] It has also been observed that the reduction in affinity is sometimes more pronounced for the CB1 receptor than the CB2 receptor.[2]

Functional Activity and Signaling

Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily signal through the inhibitory G-protein, Gi/o. Agonist binding initiates a cascade that includes the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels.

The parent JWH-250 is a known CB1 and CB2 receptor agonist.[1][13] Crucially, research on the hydroxylated metabolites of other JWH-series compounds, such as JWH-018, reveals that they are not only active but often function as full agonists at the CB1 receptor.[3] This contrasts with Δ⁹-THC, which is a partial agonist. This higher intrinsic efficacy means that for a given level of receptor occupancy, these metabolites can produce a stronger signaling response. It is therefore highly probable that this compound also functions as a potent agonist, retaining the functional characteristics of its parent compound. Studies on other SCs confirm that the majority of hydroxypentyl metabolites retain full efficacy at both CB1 and CB2 receptors.[2]

In Vivo Effects and Toxicological Significance

The parent compound JWH-250 induces a classic cannabinoid tetrad in animal models: hypothermia, analgesia, catalepsy, and reduced motor activity.[13] These effects are mediated by the CB1 receptor.[13]

The existence of potent, high-efficacy metabolites like this compound has profound toxicological implications.

-

Prolonged Duration of Action: Active metabolites can extend the time course of pharmacological effects beyond the clearance of the parent drug.

-

Contribution to Adverse Effects: The distinct clinical symptoms often associated with SCRA use, such as intense psychosis, seizures, and agitation, may be partially attributable to the high efficacy of these metabolites at the CB1 receptor.[3] The formation of multiple active compounds in vivo can create a complex and potent pharmacological cocktail.

-

Bioanalytical Importance: As parent compounds are often rapidly metabolized and may be undetectable in urine, metabolites like this compound are the primary targets for forensic and clinical toxicology screenings.[10]

Experimental Protocols and Methodologies

The characterization of this compound relies on established analytical and pharmacological techniques.

Protocol: Competitive Radioligand Binding Assay for CB1 Affinity (Ki)

This protocol outlines the determination of a compound's binding affinity by measuring its ability to displace a known radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the CB1 receptor.

Materials:

-

Membrane preparation from cells expressing human CB1 receptors (e.g., CHO-hCB1 cells).

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

-

Test compound: this compound.

-

Non-specific binding control: Unlabeled CP-55,940 at high concentration (e.g., 10 µM).

-

Assay Buffer (TME): 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates, filter mats (e.g., GF/B), scintillation fluid, liquid scintillation counter.

Procedure:

-

Preparation: Thaw the CB1 receptor membrane preparation on ice. Dilute in ice-cold Assay Buffer to a final concentration of 5-10 µg protein per well.

-

Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer, typically spanning a concentration range from 10⁻¹¹ M to 10⁻⁵ M.

-

Assay Setup (in triplicate):

-

Total Binding: Add 50 µL Assay Buffer, 50 µL [³H]CP-55,940 (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of the diluted membrane preparation.

-

Non-Specific Binding (NSB): Add 50 µL unlabeled CP-55,940 (10 µM final), 50 µL [³H]CP-55,940, and 100 µL of membrane preparation.

-

Competitive Binding: Add 50 µL of each this compound dilution, 50 µL [³H]CP-55,940, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through the filter mat using a cell harvester, washing 3-5 times with ice-cold Assay Buffer to separate bound from free radioligand.

-

Quantification: Dry the filter mat, place it in a scintillation vial with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Sample Preparation for LC-MS/MS Analysis from Urine

Objective: To prepare a urine sample for the detection and quantification of this compound and its glucuronide.

Materials:

-

Urine sample (1 mL).

-

Internal Standard (e.g., JWH-250-d5 5-hydroxypentyl).

-

β-glucuronidase enzyme solution.

-

Ammonium acetate buffer (pH 4.0).

-

Acetonitrile (precipitation solvent).

-

Centrifuge, autosampler vials.

Procedure:

-

Sample Aliquoting: Pipette 100 µL of urine into a microcentrifuge tube.

-

Internal Standard: Add 10 µL of the internal standard solution.

-

Hydrolysis (Deconjugation): Add 50 µL of ammonium acetate buffer and 20 µL of β-glucuronidase solution. Vortex briefly.[10]

-

Incubation: Incubate the sample at 55°C for 2 hours to enzymatically cleave the glucuronide conjugate.[10]

-

Protein Precipitation: Allow the sample to cool to room temperature. Add 190 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously.

-

Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to an autosampler vial with an insert.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system for analysis.

Conclusion

The pharmacological assessment of JWH-250 cannot be limited to the parent compound alone. Its primary metabolite, this compound, is a pharmacologically relevant molecule formed through extensive Phase I metabolism. Drawing from established evidence on analogous synthetic cannabinoids, it is concluded that this metabolite likely retains high, albeit slightly reduced, binding affinity for CB1 and CB2 receptors and functions as a full agonist. This profile suggests that this compound is a significant contributor to the profound and often severe clinical effects associated with JWH-250 consumption. For professionals in drug development and toxicology, a focus on key metabolites is not merely supplementary but essential for a complete and accurate risk assessment of synthetic cannabinoids.

References

- Cannaert, A., et al. (2017). Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of JWH-007, JWH-019, JWH-203, JWH-307, UR-144, XLR-11, AM-2201, MAM-2201 and AM-694. Clinical Pharmacology and Therapeutics, 101(2), 239-253. [Link not directly available in search, but cited within the provided text]

-

Marti, M., et al. (2016). Effect of JWH-250, JWH-073 and their interaction on "tetrad", sensorimotor, neurological and neurochemical responses in mice. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 67, 98-108. [Link]

-

Gamage, T.F., et al. (2018). Synthetic Cannabinoid Hydroxypentyl Metabolites Retain Efficacy at Human Cannabinoid Receptors. Drug Metabolism and Disposition, 46(11), 1693-1700. [Link]

-

ResearchGate. (n.d.). Chemical structures of JWH-250 and its common metabolites. ResearchGate. [Link]

-

Fantegrossi, W.E., et al. (2014). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. Current Topics in Behavioral Neurosciences, 22, 229-258. [Link]

-

Aderorho, R., Lucas, S.W., & Chouinard, C.D. (2024). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry. ChemRxiv. [Link]

-

Wohlfarth, A., et al. (2013). Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search. Journal of Analytical Toxicology, 37(8), 547-555. [Link]

-

Wikipedia. (n.d.). JWH-250. Wikipedia. [Link]

-

Hutter, M., et al. (2012). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids. Journal of Analytical Toxicology, 36(8), 541-550. [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

Kneisel, S., & Auwärter, V. (2017). Pharmacokinetic properties of the synthetic cannabinoid JWH-018 and of its metabolites in serum after inhalation. Forensic Science International, 274, 53-60. [Link]

-

Bertin Bioreagent. (n.d.). JWH 250 N-(4-hydroxypentyl) metabolite. Bertin Bioreagent. [Link]

-

Kim, J., et al. (2015). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Journal of Analytical Methods in Chemistry, 2015, 243456. [Link]

-

Brents, L.K., et al. (2011). Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity. PLoS One, 6(7), e21917. [Link]

Sources

- 1. JWH-250 - Wikipedia [en.wikipedia.org]

- 2. Synthetic Cannabinoid Hydroxypentyl Metabolites Retain Efficacy at Human Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. unodc.org [unodc.org]

- 5. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of JWH-250, JWH-073 and their interaction on "tetrad", sensorimotor, neurological and neurochemical responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro metabolism of JWH-250 using human liver microsomes

An In-Depth Technical Guide to the In Vitro Metabolism of JWH-250 Using Human Liver Microsomes

Authored by: Gemini, Senior Application Scientist

Introduction: The Evolving Landscape of Synthetic Cannabinoids

JWH-250, chemically known as 2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone, is a potent synthetic cannabinoid receptor agonist (SCRA). As part of the broader class of new psychoactive substances (NPS), understanding its metabolic fate is critical for toxicological screening, clinical management of intoxication, and forensic analysis. Unlike classical cannabinoids, SCRAs undergo extensive and rapid metabolism, often resulting in metabolites that retain significant biological activity.[1] This guide provides a comprehensive technical framework for investigating the in vitro metabolism of JWH-250, with a specific focus on the use of human liver microsomes (HLMs), the gold-standard system for preclinical drug metabolism studies.[2][3][4]

The liver is the primary site of drug metabolism, where xenobiotics are transformed into more water-soluble compounds to facilitate their excretion.[2][5] This biotransformation occurs in two main phases. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups.[2][5] Phase II reactions involve the conjugation of these functionalized metabolites with endogenous polar molecules, such as glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs).[5][6] HLMs are subcellular fractions of the liver endoplasmic reticulum that are enriched with these key drug-metabolizing enzymes, making them an invaluable tool for predicting in vivo metabolic pathways.[2][3][4]

This document will detail the core principles, provide a field-proven experimental protocol, and discuss the interpretation of results for the study of JWH-250 metabolism.

Part 1: The Metabolic Machinery - Principles and Experimental Design

The Role of Human Liver Microsomes (HLMs)

HLMs are the most widely used in vitro system for drug metabolism studies due to several key advantages:

-

Enzyme Richness: They contain a high concentration of Phase I (CYP, FMO) and Phase II (UGT) enzymes.[3]

-

Cost-Effectiveness & Stability: Compared to hepatocytes, microsomes are less expensive, easier to prepare and store for long periods at -70°C or below, and are amenable to high-throughput screening formats.[2][3]

-

Predictive Power: Data from HLM studies, particularly on metabolic stability and metabolite identification, are crucial for predicting pharmacokinetic parameters like hepatic clearance.[2][4][7][8]

Causality in Experimental Design: A Self-Validating System

A robust experimental design is paramount for generating reliable and reproducible data. The protocol must incorporate a series of controls to validate the results and ensure that the observed turnover of JWH-250 is indeed due to enzymatic metabolism.

-

Cofactor Dependency: The activity of CYP enzymes is dependent on the presence of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a reducing equivalent. Therefore, incubations are performed in the presence of an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). A control incubation without this system is essential to confirm that metabolism is NADPH-dependent and not due to other enzymes or chemical degradation.

-

Enzyme Activity Confirmation: To ensure the HLM pool is active, a positive control compound (a known substrate for common CYP enzymes, e.g., testosterone or midazolam) should be run in parallel. This validates the integrity of the microsomal preparation and the incubation conditions.

-

Analyte Stability: A control incubation of JWH-250 in the buffer matrix without microsomes should be included to check for any non-enzymatic degradation of the parent compound under the experimental conditions.

The following diagram illustrates the logical workflow for a typical HLM-based metabolism experiment.

Caption: Experimental workflow for in vitro metabolism of JWH-250.

Part 2: Detailed Experimental Protocol

This protocol outlines a standard procedure for determining the metabolic profile of JWH-250 in pooled HLMs.

Reagents and Materials

-

JWH-250 (analytical standard)

-

Pooled Human Liver Microsomes (e.g., from a pool of 50 donors)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

NADPH Regenerating System Solution A (NADP+, Glucose-6-Phosphate)

-

NADPH Regenerating System Solution B (Glucose-6-Phosphate Dehydrogenase)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), for Phase II analysis

-

Acetonitrile (ACN), HPLC grade, chilled

-

Formic Acid, LC-MS grade

-

Ultrapure Water

Step-by-Step Incubation Procedure

The following steps should be performed on ice to minimize enzymatic activity prior to the intended incubation start.

-

Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the phosphate buffer and HLM. A typical final protein concentration is between 0.5 to 1.0 mg/mL.[9]

-

Aliquot Master Mix: Distribute the master mix into individual reaction tubes. Include tubes for each time point, a 'no-NADPH' control, and a 'no-microsome' control.

-

Add Substrate: Add JWH-250 to each tube from a concentrated stock solution (typically in ACN or DMSO). The final substrate concentration is usually 1-10 µM to approximate physiological conditions.[2] Ensure the final organic solvent concentration is low (<1%) to avoid inhibiting enzyme activity.[2]

-

Pre-incubation: Pre-incubate the tubes in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all tubes except the 'no-NADPH' control. For Phase II analysis, UDPGA (final concentration ~2 mM) is also added at this stage.

-

Incubation and Sampling: Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective tubes.

-

Quench Reaction: Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.

-

Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Collection: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying drug metabolites.[10][11][12]

-

Chromatography: A C18 reverse-phase column is typically used to separate JWH-250 from its more polar metabolites. A gradient elution with mobile phases consisting of water and acetonitrile (both often containing 0.1% formic acid) provides effective separation. Chromatographic separation is crucial as many metabolites can be positional isomers with identical mass-to-charge ratios.[11]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS), such as on a QTOF or Orbitrap instrument, is used for initial metabolite screening to determine accurate masses of potential metabolites.[13] Subsequent product ion scans (MS/MS) are performed to obtain fragmentation patterns, which are essential for structural elucidation of the metabolites.

Part 3: JWH-250 Metabolic Pathways and Data Interpretation

Primary Metabolic Transformations (Phase I)

Based on studies of JWH-250 and related naphthoylindole synthetic cannabinoids, the primary Phase I metabolic pathways are oxidation reactions catalyzed by CYP enzymes.[10][13][14][15]

-

Hydroxylation: The addition of a hydroxyl group (-OH) is a major metabolic route. For JWH-250, this occurs at several positions:

-

Alkyl Chain: Hydroxylation on the N-pentyl chain, commonly at the terminal (ω) and sub-terminal (ω-1) positions, leads to the N-5-hydroxypentyl and N-4-hydroxypentyl metabolites.[14]

-

Indole Ring: Hydroxylation can also occur on the indole moiety, for instance, at the 5-position to form the 5-hydroxyindole metabolite.[14]

-

-

Carboxylation: The primary alcohol metabolites formed by pentyl chain hydroxylation can be further oxidized to form a carboxylic acid, resulting in the JWH-250 N-pentanoic acid metabolite.[13] This is often a major urinary metabolite for many JWH-type compounds.

The following diagram illustrates these primary metabolic transformations.

Caption: Postulated metabolic pathways of JWH-250.

Phase II Metabolism: Glucuronidation

Hydroxylated metabolites are prime candidates for Phase II conjugation.[10] Glucuronidation, catalyzed by UGTs, attaches a bulky, polar glucuronic acid moiety to the hydroxyl group, significantly increasing water solubility and facilitating elimination from the body.[6][16] While specific UGT phenotyping for JWH-250 is not extensively documented, studies on the hydroxylated metabolites of the closely related JWH-018 show that UGT1A1, 1A3, 1A9, 1A10, and 2B7 are major contributors.[6][17] It is highly probable that the hydroxylated metabolites of JWH-250 follow a similar pathway.

Data Summary and Enzyme Phenotyping

The results of the in vitro study can be summarized to provide a clear overview of the metabolic profile.

| Metabolite Class | Specific Metabolite | Typical Observation |

| Phase I | N-(4-hydroxypentyl)-JWH-250 | Major hydroxylated metabolite |

| N-(5-hydroxypentyl)-JWH-250 | Major hydroxylated metabolite | |

| 5-hydroxyindole-JWH-250 | Detected metabolite | |

| JWH-250 N-pentanoic acid | Product of further oxidation | |

| Phase II | Hydroxylated-JWH-250 Glucuronides | Expected conjugates if UDPGA is included |

To identify the specific CYP enzymes responsible for JWH-250 metabolism ("reaction phenotyping"), further experiments can be conducted using either chemical inhibitors specific to certain CYPs or by incubating JWH-250 with a panel of recombinant human CYP enzymes.[4][15] For related JWH compounds, CYP1A2 and CYP2C9 have been identified as major contributors to their oxidation.[15][18][19]

Conclusion and Significance

This guide provides a robust framework for the in vitro investigation of JWH-250 metabolism using human liver microsomes. The elucidation of its metabolic pathways is not merely an academic exercise. It provides critical information that allows forensic laboratories to develop targeted screening methods for JWH-250 consumption by monitoring for its key metabolites in urine, which are often present at higher concentrations and for longer durations than the parent drug.[10][13] Furthermore, understanding the enzymes involved, such as the highly polymorphic CYP2C9, can help explain inter-individual variability in response and toxicity.[19] These foundational in vitro studies are indispensable for the scientific and medical communities to keep pace with the ever-changing landscape of new psychoactive substances.

References

-

Bevalot, F., et al. (2013). Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search. National Institutes of Health. [Link]

-

Richter, L. H., et al. (2022). Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems. National Institutes of Health. [Link]

-

Karinen, R., et al. (2015). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. DiVA portal. [Link]

-

Gajula, S. N. R., et al. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

-

Lin, H., & Li, Y. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. National Institutes of Health. [Link]

-

Kumar, G. N., & Surapaneni, S. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. SpringerLink. [Link]

-

Le, N. D., et al. (2023). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. ChemRxiv. [Link]

-

Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]

-

Jo, A. R., et al. (2023). Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes. MDPI. [Link]

-

Carlier, J., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. National Institutes of Health. [Link]

-

Chimalakonda, K. C., et al. (2012). Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice. PubMed Central. [Link]

-

Thorlacius, M., et al. (2015). CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48. National Institutes of Health. [Link]

-

Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. National Institutes of Health. [Link]

-

Al-Ghananeem, A. M., et al. (2018). Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants. PubMed Central. [Link]

-

Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed. [Link]

-

Basit, A., et al. (2012). Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases. PubMed Central. [Link]

-

Al-Tannak, N. F., & Al-Sabah, S. (2023). Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019). MDPI. [Link]

-

Restek Corporation. (n.d.). LC/MS/MS Analysis of Metabolites of Synthetic Cannabinoids JWH-018 and JWH-073 in Urine. Chromtech. [Link]

-

Mohamed, M. E. F., & Frye, R. F. (2011). Effects of herbal supplements on drug glucuronidation. Review of clinical, animal, and in vitro studies. PubMed. [Link]

-

Jokhadze, M., et al. (2019). ANALYSIS OF METABOLITES OF SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 BY CHROMATOGRAPHYMASS-SPECTROMETRIC (LC-MS/MS)METHOD IN BIOLOGICAL FLUIDS. ELECTRONIC JOURNALS PORTAL OF THE ASSOCIATION FOR SCIENCE. [Link]

-

Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Charles River Labs. [Link]

-

Wang, Y., et al. (2023). Identification of Human UDP-Glucuronosyltransferase Involved in Gypensapogenin C Glucuronidation and Species Differences. National Institutes of Health. [Link]

-

Basit, A., et al. (2012). Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases. ResearchGate. [Link]

-

Brents, L. K., et al. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

- 1. antoniocasella.eu [antoniocasella.eu]

- 2. researchgate.net [researchgate.net]

- 3. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromtech.net.au [chromtech.net.au]

- 12. ANALYSIS OF METABOLITES OF SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 BY CHROMATOGRAPHYMASS-SPECTROMETRIC (LC-MS/MS)METHOD IN BIOLOGICAL FLUIDS | Collection of Scientific Works of Tbilisi State Medical University [journals.4science.ge]

- 13. diva-portal.org [diva-portal.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. researchgate.net [researchgate.net]

- 18. CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of JWH-250: An In-Depth Technical Guide for Researchers

Introduction: Understanding the Phenylacetylindole Landscape

JWH-250, or (1-pentyl-3-(2-methoxyphenylacetyl)indole), is a synthetic cannabinoid receptor agonist belonging to the phenylacetylindole class.[1] Unlike many of its JWH predecessors, it lacks a naphthalene ring, a structural distinction that influences its metabolic profile.[1] As with other synthetic cannabinoids, JWH-250 undergoes extensive metabolism in the human body, a process critical for its clearance and toxicological evaluation. This guide provides a comprehensive overview of the metabolic pathways of JWH-250, its major metabolites, and the analytical methodologies employed for their identification and quantification. This information is paramount for researchers in drug metabolism, forensic toxicology, and the development of novel therapeutic agents.

Core Metabolic Pathways: A Two-Phase Transformation

The biotransformation of JWH-250 is a classic two-phase process primarily occurring in the liver. Phase I metabolism introduces or exposes functional groups, mainly through oxidation, while Phase II metabolism involves the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.[2]

Phase I Metabolism: The Role of Cytochrome P450

The initial metabolic attack on the JWH-250 molecule is predominantly carried out by the cytochrome P450 (CYP450) superfamily of enzymes.[3][4] While specific isozyme mapping for JWH-250 is not extensively documented, data from structurally similar synthetic cannabinoids, such as JWH-018, strongly suggest the involvement of CYP2C9 and CYP1A2 in these oxidative reactions.[3][4] The primary sites of oxidation on the JWH-250 molecule are the N-pentyl chain and the indole ring.[1][5]

The key oxidative pathways include:

-

Hydroxylation of the N-pentyl chain: This is a major metabolic route, leading to the formation of monohydroxylated metabolites. The two primary products are the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites.[1]

-

Oxidation of the N-pentyl chain to a carboxylic acid: Following terminal hydroxylation, further oxidation results in the formation of the N-pentanoic acid metabolite (JWH-250 N-(5-carboxypentyl) metabolite).[1][6]

-

Hydroxylation of the indole ring: The indole moiety is also a target for hydroxylation, leading to various positional isomers.[5]

-

N-dealkylation: Cleavage of the N-pentyl chain is another potential, though less predominant, metabolic pathway.[7]

The following diagram illustrates the primary Phase I metabolic pathways of JWH-250.

Phase II Metabolism: Glucuronidation for Enhanced Excretion

The hydroxylated metabolites formed during Phase I undergo conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[2] This process, known as glucuronidation, significantly increases the water solubility of the metabolites, preparing them for efficient renal and biliary excretion.[2] The resulting glucuronide conjugates are the predominant forms of JWH-250 metabolites found in urine.[8][9]

Major Metabolites of JWH-250

Based on in vitro and in vivo studies, the major metabolites of JWH-250 that serve as key biomarkers for its consumption are:

-

JWH-250 N-(4-hydroxypentyl) metabolite ((ω-1)-OH): This is often the most abundant hydroxylated metabolite detected in urine.[5]

-

JWH-250 N-(5-hydroxypentyl) metabolite (ω-OH): Another significant hydroxylated metabolite resulting from oxidation at the terminal carbon of the pentyl chain.[1][5]

-

JWH-250 N-pentanoic acid metabolite (ω-COOH): Formed by the further oxidation of the N-(5-hydroxypentyl) metabolite, this carboxylated metabolite is also a major urinary biomarker.[1][5][6]

-

Indole-hydroxylated metabolites: While present, these are generally found in lower concentrations compared to the N-pentyl chain metabolites.[5]

The relative abundance of these major metabolites in urine can vary between individuals, but a general pattern has been observed.

| Metabolite | Position of Modification | Relative Abundance in Urine |

| JWH-250 N-(4-hydroxypentyl) metabolite | (ω-1) on N-pentyl chain | Most Abundant Hydroxylated Metabolite[5] |

| JWH-250 N-pentanoic acid metabolite | (ω) on N-pentyl chain | Second Most Abundant Metabolite[5] |

| JWH-250 N-(5-hydroxypentyl) metabolite | (ω) on N-pentyl chain | Present in smaller amounts than (ω-1)-OH[5] |

Experimental Protocols for Metabolite Identification and Quantification

The identification and quantification of JWH-250 metabolites are crucial for both clinical and forensic toxicology. The following protocols outline the standard methodologies used in this field.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This in vitro model is a cornerstone for predicting in vivo metabolic pathways.

Objective: To identify the Phase I metabolites of JWH-250 generated by hepatic enzymes.

Materials:

-

JWH-250

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLM and phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add JWH-250 (typically dissolved in a small amount of organic solvent like methanol or DMSO) to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding ice-cold acetonitrile. This precipitates the microsomal proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the formed metabolites.

Analysis of JWH-250 Metabolites in Urine

This protocol is essential for detecting and quantifying JWH-250 use in clinical and forensic settings.

Objective: To identify and quantify JWH-250 metabolites in a urine sample.

Materials:

-

Urine sample

-

β-glucuronidase

-

Phosphate or acetate buffer (for pH adjustment)

-

Internal standards (deuterated analogs of metabolites)

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

-

LC-MS/MS system

Protocol:

-

Enzymatic Hydrolysis: To a urine sample, add a buffer to adjust the pH (typically to around 4-5). Add β-glucuronidase to cleave the glucuronide conjugates, liberating the Phase I metabolites. Incubate at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 1-2 hours).[1]

-

Internal Standard Spiking: Add a known concentration of internal standards to the hydrolyzed urine sample. This is crucial for accurate quantification.

-

Extraction: Perform either SPE or LLE to extract the metabolites from the urine matrix and concentrate them.

-

Sample Reconstitution: Evaporate the extraction solvent and reconstitute the residue in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. The use of tandem mass spectrometry allows for highly selective and sensitive detection and quantification of the target metabolites.[1][8]

Conclusion and Future Directions

The metabolic pathways of JWH-250 are well-characterized, proceeding through predictable oxidative and conjugative routes. The identification of its major hydroxylated and carboxylated metabolites provides robust biomarkers for monitoring its use. The established in vitro and analytical methodologies are essential tools for both fundamental research and applied toxicology.

Future research should focus on definitively identifying the specific CYP450 isozymes responsible for JWH-250 metabolism. This knowledge will be critical for predicting potential drug-drug interactions and understanding inter-individual variability in its metabolism and clearance. Furthermore, a more detailed quantitative analysis of the full spectrum of JWH-250 metabolites in various biological matrices will enhance the interpretation of toxicological findings. As the landscape of synthetic cannabinoids continues to evolve, a thorough understanding of their metabolic fate remains a cornerstone of public health and safety.

References

- Chimalakonda, K. C., et al. (2012). Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice. Drug Metabolism and Disposition, 40(11), 2174–2184.

- Grigoryev, A., et al. (2011). Gas and liquid chromatography-mass spectrometry studies on the metabolism of the synthetic phenylacetylindole cannabimimetic JWH-250, the psychoactive component of smoking mixtures.

- Huestis, M. A., & Smith, M. L. (2013). Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search. Journal of Analytical Toxicology, 37(8), 535-544.

- Romm, M., & Miller, V. P. (n.d.). Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Agilent Technologies, Inc.

- Gampfer, T. M., et al. (2021). Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems. Archives of Toxicology, 95(11), 3539–3557.

- Ravelli, A., et al. (n.d.). Simultaneous identification and quantitative determination in urine of the more significant metabolites of synthetic cannabinoid JWH-018, JWH-073, JWH 122 and JWH-250 using authentic references and deuterated isotopologues as internal standards. University of Milan.

- Fantegrossi, W. E., et al. (2015). CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48. The AAPS Journal, 17(5), 1133–1143.

- Huestis, M. A., & Smith, M. L. (2014). Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens. Clinical Chemistry, 60(7), 996–1006.

- De Jager, A. D., & Warner, J. V. (2012). LC-MS/MS method for the quantitation of metabolites of eight commonly-used synthetic cannabinoids in human urine - An Australian perspective.

- Diao, X., & Huestis, M. A. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry, 7, 233.

- Grigoryev, A., & Melnik, A. (2013). Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of JWH-019. Drug Testing and Analysis, 5(2), 110-115.

- Moran, C. L., et al. (2011). Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine. Analytical Chemistry, 83(11), 4228–4236.

- Watanabe, S., et al. (2017). Data on individual metabolites of synthetic cannabinoids JWH-018, JWH-073 and AM2201 by Cunninghamella elegans.

- Wintermeyer, A., et al. (2010). In vitro phase I metabolism of the synthetic cannabimimetic JWH-018. Analytical and Bioanalytical Chemistry, 398(5), 2141–2153.

- Chimalakonda, K. C., et al. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. PLoS ONE, 6(7), e21917.

- Marti, M., et al. (2016). Effect of JWH-250, JWH-073 and their interaction on "tetrad", sensorimotor, neurological and neurochemical responses in mice.

- Tran, N., et al. (2023). Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019).

- Chimalakonda, K. C., et al. (2011). Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 39(10), 1967–1976.

-

ResearchGate. (n.d.). Chemical structures of JWH-250 and its common metabolites. Retrieved from [Link]

- De Brabanter, N., et al. (2013). In vivo and in vitro metabolism of the synthetic cannabinoid JWH-200. Rapid Communications in Mass Spectrometry, 27(18), 2097–2106.

- Gampfer, T. M., et al. (2022). Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems. Universitäts- und Landesbibliothek der Universität des Saarlandes.

- Brown, P. N., & Tanguay, R. L. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy.

- Brown, R. P., & Vaz, A. D. N. (2009). Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions. Drug Metabolism and Disposition, 37(6), 1197–1206.

- Winiwarter, S., et al. (1998). A Combined In Silico and In Vitro Method for the Prediction of Cytochrome P450 2D6 and 3A4 Inhibition. Journal of Medicinal Chemistry, 41(25), 4939–4949.

- Wang, J. S., & Pang, K. S. (1995). A compartmental and enzyme kinetic modeling to elucidate the biotransformation pathway of a centrally acting antitrypanosomal prodrug. Drug Metabolism and Disposition, 23(7), 780–788.

- Coumbe, J. W., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(3), 163–173.

- Carlier, J., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry, 88(22), 11136–11144.

- Lindberg, J., & Andersson, M. (2010). Bioanalytical studies of the synthetic cannabinoids JWH-018 and JWH-081. Diva-portal.org.

- Gundersen, P. O., et al. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 10(1), 52-61.

Sources

- 1. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [rex.libraries.wsu.edu]

- 3. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. diva-portal.org [diva-portal.org]

characterization of JWH-250 5-hydroxypentyl reference material

An In-depth Technical Guide: Comprehensive Characterization of JWH-250 5-Hydroxypentyl Metabolite Reference Material

Authored by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for Synthetic Cannabinoid Metabolites

JWH-250, chemically known as (1-pentyl-3-(2-methoxyphenylacetyl)indole), is a synthetic cannabinoid agonist belonging to the phenylacetylindole family.[1] It interacts with both the CB1 and CB2 cannabinoid receptors, producing psychoactive effects that have led to its widespread use in so-called "herbal smoking blends."[1][2] Due to its potential for abuse and lack of accepted medical use, it is classified as a Schedule I substance in the United States and is controlled in many other countries.[1][3]

In forensic and clinical toxicology, the detection of the parent compound is often insufficient. Synthetic cannabinoids like JWH-250 are rapidly and extensively metabolized by the human body.[4][5] The primary metabolic product resulting from the biotransformation of JWH-250 is its N-(5-hydroxypentyl) metabolite, formed by hydroxylation on the terminal carbon of the pentyl side chain.[6][7] This metabolite is a crucial biomarker for confirming JWH-250 consumption.

Therefore, the availability of a meticulously characterized this compound reference material is paramount. Such a standard is indispensable for the development and validation of sensitive and specific analytical methods, ensuring the accuracy and reliability of forensic investigations and clinical diagnoses.[2][4] This guide provides a comprehensive overview of the essential physicochemical properties and the multi-platform analytical methodologies required to fully characterize this critical reference standard.

Part 1: Physicochemical and Structural Identity

A reference material's utility begins with its fundamental identity. The precise chemical structure and associated physical properties must be unequivocally confirmed.

Table 1: Core Chemical Identifiers for this compound

| Property | Value | Source |

| Formal Name | 1-(1-(5-hydroxypentyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)-ethanone | [6] |

| CAS Number | 1427325-83-4 | [6][8] |

| Molecular Formula | C₂₂H₂₅NO₃ | [6][8][9] |

| Molecular Weight | 351.4 g/mol | [6][8][9] |

| Canonical SMILES | COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO | [8] |

| InChIKey | BEAGHVHOGRTTHK-UHFFFAOYSA-N | [6] |

| Physical Form | Crystalline Solid | [6] |

| Solubility | Soluble in DMF and DMSO | [6] |

Part 2: The Metabolic Landscape of JWH-250

Understanding the metabolic fate of JWH-250 is essential for selecting the correct biomarker for analysis. The primary route of metabolism involves Phase I oxidation reactions, catalyzed by cytochrome P450 enzymes in the liver.

The most abundant pathway is the hydroxylation of the N-alkyl (pentyl) side chain.[4] This process can yield several positional isomers, including the terminal 5-hydroxypentyl metabolite and the 4-hydroxypentyl metabolite.[7][10] Additionally, hydroxylation can occur on the indole ring, producing the 5-hydroxyindole metabolite.[11] Following hydroxylation, these Phase I metabolites are typically conjugated with glucuronic acid (a Phase II reaction) to form more water-soluble glucuronides, which are then excreted in the urine.[4][12][13]

The prevalence of the 5-hydroxypentyl metabolite makes it the most reliable biomarker for detecting JWH-250 use. However, the existence of isomers necessitates analytical methods capable of distinguishing between them.

Part 3: A Multi-Tiered Approach to Analytical Characterization

A single analytical technique is insufficient to fully characterize a reference material. A self-validating system employing orthogonal methods is required to establish identity, purity, concentration, and isomeric specificity with the highest degree of confidence.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for the detection and quantification of synthetic cannabinoid metabolites in biological fluids.[4][9][14] Its high sensitivity and selectivity allow for the reliable measurement of analytes at low nanogram-per-milliliter concentrations.

Core Principle: The liquid chromatograph separates the target analyte from matrix interferences and isomeric compounds. The triple quadrupole mass spectrometer then provides two levels of mass filtering. The first quadrupole selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in a collision cell. The third quadrupole selects a specific, characteristic fragment ion for detection. This multiple reaction monitoring (MRM) process is highly specific and minimizes background noise.

Validated Protocol: Urinary Metabolite Quantification

-

Sample Preparation (Deconjugation):

-

To 100 µL of urine, add 10 µL of an internal standard solution (e.g., a deuterated analog).[4]

-

Add 50 µL of 0.4 M ammonium acetate buffer (pH 4.0) to adjust the pH.[4]

-

Vortex and incubate the sample for 2 hours at 55°C to enzymatically cleave the glucuronide conjugates.[4] This step is critical as it was found to be more efficient than alkaline hydrolysis.[12][14]

-

-

Protein Precipitation & Extraction:

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial for injection.

-

Chromatography: Utilize a C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 mm x 50 mm, 1.8 µm).[12][14]

-

Mobile Phases: A: 0.1% Formic Acid in Water; B: Acetonitrile with 0.1% Formic Acid.[4][15]

-

Gradient: A rapid 4-10 minute gradient is typically sufficient to achieve separation.[4][14]

-

Mass Spectrometry: Operate in positive ion electrospray ionization (ESI) mode, monitoring for specific MRM transitions for the analyte and internal standard.[14]

-

Advanced Isomer Separation: High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS)

While LC-MS/MS is powerful, co-eluting isomers can pose a significant challenge. HRIM-MS provides an additional dimension of separation based on an ion's size, shape, and charge, quantified as its Collision Cross Section (CCS).[10] This technique is exceptionally well-suited for distinguishing the this compound metabolite from its 4-hydroxypentyl and 5-hydroxyindole isomers, which may not be fully resolved by chromatography alone.[10]

A study utilizing Structures for Lossless Ion Manipulations (SLIM) IM-MS demonstrated baseline or near-baseline separation of these key isomers.[10]

Table 2: Experimental Collision Cross Section (CCS) Values for Sodiated JWH-250 Metabolite Isomers

| Metabolite Isomer | SLIM CCSN₂ (Ų) | Source |

| JWH-250 N-(5-hydroxypentyl) | 182.5 | [10] |

| JWH-250 N-(4-hydroxypentyl) | 187.5 | [10] |

| JWH-250 5-hydroxyindole | 202.3 | [10] |

The distinct CCS values provide a robust method for confirming the identity of the 5-hydroxypentyl metabolite and ensuring the isomeric purity of the reference material.

Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the gold standard for unambiguous structure determination. While MS techniques provide mass and fragmentation data, NMR elucidates the precise atomic connectivity of a molecule. For a reference material, ¹H and ¹³C NMR spectra are non-negotiable for providing definitive structural proof.

-

¹H NMR: Provides information on the number and chemical environment of hydrogen atoms. The spectrum for this compound will show characteristic signals for the aromatic protons on the indole and phenyl rings, the methylene protons of the pentyl chain, and a distinct signal for the terminal hydroxymethylene group (-CH₂OH).

-

¹³C NMR: Maps the carbon skeleton of the molecule, confirming the presence of all 22 carbon atoms in their unique chemical environments.

-

2D NMR (e.g., COSY, HSQC): These experiments establish correlations between protons and carbons, allowing for the complete and unequivocal assignment of the structure, confirming that hydroxylation occurred specifically at the C-5 position of the pentyl chain.

The combination of GC-MS and 1D/2D NMR provides sufficient information to identify the structure with absolute confidence.[16] Analysis and characterization of JWH-250 hydroxypentyl metabolites are routinely accomplished via HPLC, Mass Spectra, and ¹H-NMR.[2]

Conclusion: Ensuring Analytical Integrity

The characterization of a reference material like this compound is a rigorous, multi-faceted process that underpins the integrity of all subsequent analytical testing. The orthogonal methodologies of chromatography, mass spectrometry (including high-resolution ion mobility), and nuclear magnetic resonance spectroscopy create a self-validating system. This system ensures the material's identity, purity, isomeric specificity, and concentration are known with the highest degree of scientific certainty. For researchers, forensic scientists, and drug development professionals, relying on such a comprehensively characterized standard is not merely best practice—it is a fundamental requirement for producing defensible and trustworthy results.

References

- Synthesis of JHW-250 4-hydroxypentyl Metabolite. Cerilliant.

- Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search.

- This compound metabolite solution. Biosynth.

- This compound. PubChem.

- Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. ChemRxiv.

- A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Oxford Academic.

- JWH 250 N-(5-hydroxypentyl) metabolite. Cayman Chemical.

- A Fast and Comprehensive Analysis of 32 Synthetic... Journal of Analytical Toxicology, Ovid.

- Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework.

- JWH 250 5-hydroxyindole metabolite. Cayman Chemical.

- CHROMATOGRAPHY-MASS SPECTROMETRY IDENTIFICATION OF METABOLITES OF THE SYNTHETIC CANNABIMIMETIC JWH-250 IN BIOLOGICAL LIQUIDS OF HUMANS AND RATS.

- Chemical structures of JWH-250 and its common metabolites.

- NMR Data a) of JWH-250 and Compound 1 JWH-250 b) Compound 1 c) Position.

- JWH-250. Wikipedia.

- Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. DiVA portal.

- Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay.

- Jwh 250. PubChem.

- JWH 018 N-(5-hydroxypentyl) metabolite-d5. Cayman Chemical.

- Identification, Quantification, and Isolation of Synthetic Cannabinoids in Forensic Drug Seizures. Global NMR Discussion Meetings.

Sources

- 1. JWH-250 - Wikipedia [en.wikipedia.org]

- 2. Synthesis of JHW-250 4-hydroxypentyl Metabolite - Cerilliant [cerilliant.com]

- 3. Jwh 250 | C22H25NO2 | CID 44397540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C22H25NO3 | CID 91736655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. caymanchem.com [caymanchem.com]

- 12. ovid.com [ovid.com]

- 13. caymanchem.com [caymanchem.com]

- 14. academic.oup.com [academic.oup.com]

- 15. diva-portal.org [diva-portal.org]

- 16. Identification, Quantification, and Isolation of Synthetic Cannabinoids in Forensic Drug Seizures - Global NMR Discussion Meetings [globalnmr.org]

biotransformation of JWH-250 in vivo

An In-Depth Technical Guide to the In-Vivo Biotransformation of JWH-250

Abstract

JWH-250, a synthetic cannabinoid receptor agonist (SCRA) of the phenylacetylindole class, has been identified as a psychoactive component in various "herbal smoking blends."[1][2] Unlike many earlier SCRAs, it lacks a naphthalene ring, featuring a 2-methoxyphenylacetyl group instead.[2] As with many xenobiotics, JWH-250 undergoes extensive metabolism in vivo, a process of critical importance for both clinical toxicology and forensic analysis. The parent compound is often present at very low or undetectable concentrations in biological samples, particularly urine, making the identification of its metabolites essential for confirming exposure.[1] This guide provides a comprehensive overview of the in-vivo biotransformation of JWH-250, detailing the primary metabolic pathways, the enzymatic systems involved, and the analytical methodologies required for the robust identification of its metabolic signature.

Introduction: The Rationale for Metabolite-Centric Analysis

JWH-250 (1-pentyl-3-(2-methoxyphenylacetyl)indole) exerts its psychoactive effects through potent agonism at both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors.[2][3] Upon entering the body, its high lipophilicity makes it a prime target for the body's metabolic machinery, primarily within the liver. The overarching goal of this biotransformation is to convert the lipophilic parent drug into more water-soluble compounds that can be readily eliminated from the body, mainly via urine.

This metabolic process is so efficient that forensic investigations and clinical diagnostics cannot reliably depend on the detection of the parent JWH-250 molecule. Instead, a scientifically rigorous approach necessitates a focus on identifying its unique metabolic products. Understanding these pathways is not merely an academic exercise; it is the foundation upon which reliable analytical methods are built and provides insights into potential metabolite-driven toxicity or pharmacological activity.

Phase I Biotransformation: The Initial Oxidative Attack

Phase I metabolism involves the introduction or exposure of functional groups onto the parent molecule, primarily through oxidation. For JWH-250, this is the most significant stage of structural modification, catalyzed predominantly by the Cytochrome P450 (CYP) superfamily of enzymes in the liver. While specific studies on JWH-250 are limited, data from related synthetic cannabinoids strongly implicate CYP1A2 and CYP2C9 as major contributors to these oxidative reactions.[4][5][6]

The primary Phase I reactions observed for JWH-250 in vivo are:

-

Hydroxylation: This is the most prevalent metabolic transformation.[1] Oxidation can occur at multiple sites on the molecule:

-

Aliphatic Hydroxylation: The N-pentyl side chain is a common site for hydroxylation, leading to metabolites such as JWH-250 N-(4-hydroxypentyl) and N-(5-hydroxypentyl).[7]

-

Aromatic Hydroxylation: Both the indole ring and the 2-methoxyphenyl ring can be hydroxylated.

-

-

N-Dealkylation: This process involves the cleavage and removal of the N-pentyl chain. While observed, this pathway is a minor one in humans compared to hydroxylation.[1][8]

-

Carboxylation: Further oxidation of the terminal hydroxyl group on the pentyl chain (N-5-hydroxypentyl metabolite) results in the formation of a pentanoic acid metabolite (JWH-250 5-carboxypentyl).[7]

In human subjects, the most abundant urinary metabolites are the monohydroxylated forms of the parent compound.[1][8] Dihydroxylated metabolites have also been identified, representing further oxidative steps.[1]

Sources

- 1. Gas and liquid chromatography-mass spectrometry studies on the metabolism of the synthetic phenylacetylindole cannabimimetic JWH-250, the psychoactive component of smoking mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JWH-250 - Wikipedia [en.wikipedia.org]

- 3. Effect of JWH-250, JWH-073 and their interaction on "tetrad", sensorimotor, neurological and neurochemical responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019) [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]

An In-depth Technical Guide on the Receptor Binding Affinity of JWH-250 and its Metabolites

Abstract

JWH-250, a synthetic cannabinoid receptor agonist (SCRA), has garnered significant attention within the scientific community due to its potent psychoactive effects and prevalence in illicit "herbal blend" products.[1][2][3] Understanding the molecular pharmacology of JWH-250 and its metabolites is crucial for elucidating its mechanism of action, predicting its physiological and toxicological effects, and developing potential therapeutic interventions. This technical guide provides a comprehensive analysis of the receptor binding affinity of JWH-250 and its primary phase I metabolites for the cannabinoid receptors type 1 (CB1) and type 2 (CB2). We delve into the experimental methodologies used to determine these affinities, present a comparative analysis of the binding data, and explore the downstream signaling consequences of receptor engagement. This document is intended for researchers, scientists, and drug development professionals engaged in cannabinoid research and related fields.

Introduction to JWH-250

JWH-250 (1-pentyl-3-(2-methoxyphenylacetyl)indole) is a member of the phenylacetylindole family of synthetic cannabinoids.[4] It was synthesized by Dr. John W. Huffman as a research tool to explore the endocannabinoid system.[4][5] Unlike many earlier SCRAs, JWH-250 lacks a naphthalene ring, which is replaced by a 2'-methoxyphenylacetyl group.[4] It acts as a potent agonist at both CB1 and CB2 receptors, with reported Ki values of 11 nM and 33 nM, respectively, demonstrating a threefold selectivity for the CB1 receptor.[4] The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and peripheral tissues.[6][7][8] The high affinity of JWH-250 for the CB1 receptor underlies its cannabis-like effects.[2][9]

In Vitro Metabolism of JWH-250

Like other xenobiotics, JWH-250 undergoes extensive phase I metabolism in the body, primarily mediated by cytochrome P450 enzymes. The primary metabolic transformations involve hydroxylation at various positions on the pentyl chain and the indole ring. The major metabolites identified include N-(4-hydroxypentyl), N-(5-hydroxypentyl), and 5-hydroxyindole derivatives.[10][11] The generation of these metabolites is significant as they may possess their own distinct pharmacological profiles, potentially contributing to the overall duration and intensity of the parent compound's effects.[12]

Caption: Major Phase I metabolic pathways of JWH-250.

Receptor Binding Affinity of JWH-250 and its Metabolites

The interaction of a ligand with its receptor is quantified by its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Cannabinoid Receptors: A Brief Overview

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) belonging to the rhodopsin-like family.[7] Upon activation by an agonist, they couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels (e.g., inhibition of Ca2+ channels and activation of K+ channels), and activation of mitogen-activated protein kinase (MAPK) pathways.[6][7][13] These signaling cascades ultimately mediate the diverse physiological effects of cannabinoids.

Comparative Binding Affinity at CB1 and CB2 Receptors

Studies have shown that JWH-250 and its hydroxylated metabolites retain significant affinity for both CB1 and CB2 receptors. The binding affinities of these compounds are crucial in determining their potency and potential for producing psychoactive and physiological effects.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Selectivity |

| JWH-250 | 11[4] | 33[4] | 3.0 |

| JWH-250 N-(4-hydroxypentyl) | Data not available | Data not available | Data not available |

| JWH-250 N-(5-hydroxypentyl) | Data not available | Data not available | Data not available |

| JWH-250 5-hydroxyindole | Data not available | Data not available | Data not available |

Experimental Methodologies for Determining Binding Affinity

The most common method for determining the binding affinity of a compound to a receptor is the competitive radioligand binding assay.

Radioligand Competitive Binding Assay Protocol

This protocol outlines the general steps for a competitive binding assay to determine the Ki of a test compound (e.g., JWH-250 or its metabolites) for CB1 or CB2 receptors.

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (with known affinity) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Materials:

-

Cell membranes expressing the target receptor (human CB1 or CB2).

-

Radiolabeled ligand (e.g., [3H]CP55,940 or [3H]SR141716A).

-

Unlabeled test compounds (JWH-250 and its metabolites).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).[14]

-

Washing buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).[15]

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Step-by-Step Protocol:

-

Preparation of Reagents: Prepare all buffers and solutions. Dilute the test compounds to a range of concentrations.

-

Incubation: In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound or vehicle.

-

Determination of Non-Specific Binding: In separate wells, add a high concentration of a known unlabeled ligand to determine non-specific binding.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[14][15]

-

Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold washing buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity and Downstream Signaling

JWH-250 acts as a full agonist at CB1 receptors, meaning it can elicit a maximal response from the receptor.[1][16] This is in contrast to Δ9-THC, which is a partial agonist.[[“]] The higher efficacy of many synthetic cannabinoids, including JWH-250, likely contributes to their greater potency and potential for adverse effects compared to cannabis.[[“]]

Upon agonist binding, CB1 and CB2 receptors initiate a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit, leading to decreased cyclic AMP (cAMP) levels.[6][7] The Gβγ subunit can modulate ion channels.[18] Additionally, cannabinoid receptors can activate various MAPK pathways, such as ERK1/2, which are involved in regulating gene expression and cellular processes.[6][7]

Caption: Simplified CB1 receptor signaling pathway upon agonist binding.

Discussion and Implications for Research and Drug Development

The high affinity of JWH-250 for the CB1 receptor is consistent with its potent psychoactive effects. The fact that its metabolites are also likely to be active cannabinoids has significant implications. Active metabolites can prolong the duration of action and contribute to the overall pharmacological and toxicological profile of the parent compound. This is a crucial consideration in both clinical and forensic toxicology.

For drug development professionals, understanding the structure-activity relationships of compounds like JWH-250 and their metabolites can inform the design of novel cannabinoid receptor modulators with improved therapeutic indices. For example, developing ligands with selectivity for CB2 over CB1 is a major goal for creating peripherally acting therapeutics that avoid the psychoactive side effects associated with CB1 activation.

Conclusion

JWH-250 is a potent synthetic cannabinoid agonist with high affinity for both CB1 and CB2 receptors, exhibiting a preference for CB1. Its metabolism produces hydroxylated derivatives that are likely to retain significant cannabinoid receptor affinity and activity, thereby contributing to the overall effects of the parent compound. The methodologies described in this guide, particularly competitive radioligand binding assays, are fundamental tools for characterizing the pharmacological properties of novel synthetic cannabinoids. A thorough understanding of the receptor binding profiles and downstream signaling of these compounds is essential for the scientific and medical communities to address their public health impact and explore their therapeutic potential.

References

-